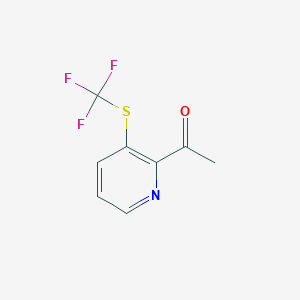
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one is a complex organic compound with the molecular formula C8H6F3NOS It is a derivative of pyridine, characterized by the presence of a trifluoromethylthio group at the 3-position and an ethanone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one typically involves the reaction of 3-(trifluoromethylthio)pyridine with ethanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanone, followed by nucleophilic substitution at the 3-position of the pyridine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, DMF or THF as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-one: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Another derivative with the trifluoromethyl group at a different position, leading to variations in its chemical behavior.
Uniqueness
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one is unique due to the presence of both the trifluoromethylthio group and the ethanone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H6F3NOS |
|---|---|
Peso molecular |
221.20 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethylsulfanyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NOS/c1-5(13)7-6(3-2-4-12-7)14-8(9,10)11/h2-4H,1H3 |
Clave InChI |
PQDSUJPRJLHZQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=N1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















